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Compound of Interest

Compound Name: FR 901379

Cat. No.: B15582353

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
and evaluation of analogs of the natural product FR901379, a potent antifungal agent. These
guidelines are intended to assist researchers in the discovery and development of novel
echinocandin-based antifungal drugs with improved efficacy and safety profiles.

Introduction

FR901379 is a naturally occurring lipopeptide of the echinocandin class, known for its potent
inhibitory activity against [3-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall
biosynthesis pathway.[1] This specific mechanism of action, targeting a pathway absent in
mammals, makes the echinocandins a valuable class of antifungal agents with a favorable
safety profile.[2] The semi-synthetic modification of FR901379 has led to the development of
clinically important antifungal drugs, such as micafungin.[3] The primary strategy for developing
FR901379 analogs involves the chemical modification of the N-acyl side chain to optimize the
antifungal potency, broaden the spectrum of activity, and reduce undesirable properties such as
hemolytic activity.[4]

Signaling Pathway: Inhibition of 3-(1,3)-D-glucan
Synthesis
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Echinocandins, including FR901379 and its analogs, exert their antifungal effect by non-
competitively inhibiting the -(1,3)-D-glucan synthase enzyme complex located in the fungal
cell membrane. This enzyme is responsible for the synthesis of 3-(1,3)-D-glucan, a major
structural polymer of the fungal cell wall. Inhibition of this process disrupts cell wall integrity,
leading to osmotic instability and ultimately, fungal cell death.[5]
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Caption: Inhibition of 3-(1,3)-D-glucan synthesis by FR901379 analogs.

Drug Discovery Workflow

The discovery of novel FR901379 analogs follows a structured workflow, beginning with the
generation of a diverse library of compounds through semi-synthesis, followed by a cascade of
in vitro and in vivo evaluations to identify candidates with optimal therapeutic properties.
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Caption: Drug discovery workflow for FR901379 analogs.
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Data Presentation

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory

Concentration, MIC) and hemolytic activity of a series of representative FR901379 analogs.

The data is compiled from published literature and illustrates the structure-activity relationship,

particularly the influence of the N-acyl side chain.

Table 1: In Vitro Antifungal Activity (MIC, pg/mL) of FR901379 Analogs

. . ) . Aspergillus
Compound Side Chain Candida albicans .
fumigatus

FR901379 Palmitoyl 0.25 >16
Analog 1 4-(n-Octyloxy)benzoyl  0.125 1
Analog 2 4-(Pentyloxy)benzoyl 0.25 2

3,4-
Analog 3 ) 0.063 0.5

Bis(pentyloxy)benzoyl

4-
Micafungin (Pentyloxy)phenylisox  0.031 0.25

azole-3-carbonyl

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Hemolytic Activity of FR901379 Analogs

Compound HCso (pg/mL)
FR901379 <50

Analog 1 > 200
Micafungin > 1000

HCso: 50% hemolytic concentration. Data is illustrative and compiled from various sources for

comparative purposes.
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Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
FR901379 Analogs

This protocol outlines the semi-synthesis of FR901379 analogs, which involves two main steps:
enzymatic deacylation of the natural product followed by chemical re-acylation with a desired
side chain.

1. Enzymatic Deacylation of FR901379:

o Materials: FR901379, FR901379 acylase (e.g., from Streptomyces sp.), phosphate buffer
(pH 7.0).

e Procedure:
o Dissolve FR901379 in phosphate buffer to a final concentration of 10 mg/mL.

o Add FR901379 acylase to the solution. The optimal enzyme concentration should be
determined empirically.

o Incubate the reaction mixture at 30-37°C with gentle agitation.

o Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until
the deacylated core peptide is the major product.

o Purify the deacylated FR901379 core peptide using reverse-phase column
chromatography.

2. Chemical Re-acylation of the Deacylated Core Peptide:

o Materials: Deacylated FR901379 core peptide, desired carboxylic acid side chain, activating
agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC)), N-hydroxysuccinimide (NHS), and a suitable
organic solvent (e.g., N,N-dimethylformamide (DMF)).

e Procedure:
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[e]

Activate the carboxylic acid side chain by reacting it with DCC/NHS or EDC/NHS in DMF
for 1-2 hours at room temperature to form an active ester.

o Add the deacylated FR901379 core peptide to the activated ester solution.

o Stir the reaction mixture at room temperature for 12-24 hours.

o Monitor the reaction by HPLC.

o Upon completion, purify the final FR901379 analog by preparative reverse-phase HPLC.
o Lyophilize the purified product to obtain the final compound as a white powder.

o Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and
Laboratory Standards Institute (CLSI).[4]

1. Preparation of Antifungal Stock Solutions:

e Prepare a stock solution of each FR901379 analog in a suitable solvent (e.g., DMSO) at a
concentration of 1 mg/mL.

2. Preparation of Microdilution Plates:

o Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium in a
96-well microtiter plate to achieve a final concentration range (e.g., 16 pg/mL to 0.015

pg/mL).

3. Inoculum Preparation:

o Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate
agar medium.
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» Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5
McFarland standard.

« Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum
concentration of approximately 0.5 x 108 to 2.5 x 103 cells/mL.

4. Inoculation and Incubation:

e Add the fungal inoculum to each well of the microtiter plate containing the antifungal
dilutions.

e Include a drug-free well as a positive growth control and an uninoculated well as a negative
control.

e Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:

e The MIC is determined as the lowest concentration of the antifungal agent that causes a
significant inhibition of visible growth (e.g., 250% reduction in turbidity) compared to the
positive control.

Protocol 3: Hemolytic Activity Assay

This protocol is a standard in vitro method to assess the potential of the synthesized analogs to
induce red blood cell lysis.[6][7]

1. Preparation of Red Blood Cell (RBC) Suspension:

Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

Centrifuge the blood to pellet the RBCs and wash the pellet three times with phosphate-
buffered saline (PBS).

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

N

. Assay Procedure:
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o Prepare serial dilutions of the FR901379 analogs in PBS in a 96-well plate.
e Add the 2% RBC suspension to each well.

 Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known
lytic agent, e.g., 1% Triton X-100).

e Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

o Centrifuge the plate to pellet the intact RBCs.

o Carefully transfer the supernatant to a new 96-well plate.

o Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of
hemoglobin released.

4. Calculation of Hemolytic Activity:

o Calculate the percentage of hemolysis for each concentration using the following formula: %
Hemolysis = [(Abs_sample - Abs_negative _control) / (Abs_positive_control -
Abs_negative_control)] x 100

e The HCso value (the concentration causing 50% hemolysis) can be determined by plotting
the percentage of hemolysis against the compound concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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